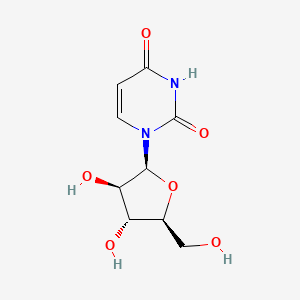
beta-L-Arabinosyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-L-Arabinosyluracil: is a nucleoside analog that belongs to a class of compounds known as arabinosides. These compounds are characterized by the presence of L-arabinose as the pentose sugar moiety. This compound is structurally similar to uracil, a pyrimidine nucleobase, but with an arabinose sugar instead of ribose or deoxyribose. This structural modification imparts unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-L-Arabinosyluracil can be synthesized through several methods. One common approach involves the glycosylation of uracil with L-arabinose. This reaction typically requires the use of a glycosyl donor, such as a protected arabinose derivative, and a glycosyl acceptor, such as uracil. The reaction is often catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), under anhydrous conditions. The resulting product is then deprotected to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as crystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Beta-L-Arabinosyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uracil derivatives with modified functional groups.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the uracil ring or the arabinose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uracil-5-carboxylic acid, while substitution with an amine could produce an amino-substituted uracil derivative.
Scientific Research Applications
Beta-L-Arabinosyluracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a model compound for studying glycosylation reactions.
Biology: The compound is studied for its interactions with enzymes involved in nucleic acid metabolism and its potential as a biochemical tool.
Medicine: this compound and its derivatives are investigated for their antiviral and anticancer properties. They can inhibit the replication of certain viruses and the proliferation of cancer cells.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of beta-L-Arabinosyluracil involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets enzymes such as DNA polymerases and reverse transcriptases, inhibiting their activity and thus preventing the synthesis of DNA and RNA. This inhibition can lead to the suppression of viral replication and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Arabinosylcytosine (Cytarabine): Another arabinoside with a cytosine base, used primarily as an anticancer agent.
Arabinosyladenine (Vidarabine): An adenine analog with antiviral properties.
Arabinosylthymine: A thymine analog with potential therapeutic applications.
Uniqueness: Beta-L-Arabinosyluracil is unique due to its specific structure, which combines the uracil base with the L-arabinose sugar. This combination imparts distinct biochemical properties, such as its ability to inhibit nucleic acid synthesis and its potential therapeutic applications in both antiviral and anticancer treatments.
Properties
CAS No. |
40093-89-8 |
|---|---|
Molecular Formula |
C9H12N2O6 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7+,8-/m0/s1 |
InChI Key |
DRTQHJPVMGBUCF-JPCMASIJSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















